molecular formula C15H10Cl2N2O2S B2526546 4-(4-chlorobenzenesulfonyl)-3-(4-chlorophenyl)-1H-pyrazole CAS No. 264616-85-5

4-(4-chlorobenzenesulfonyl)-3-(4-chlorophenyl)-1H-pyrazole

Cat. No.: B2526546
CAS No.: 264616-85-5
M. Wt: 353.22
InChI Key: FOWBYBFUHLUNSF-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzenesulfonyl)-3-(4-chlorophenyl)-1H-pyrazole is a pyrazole-based heterocyclic compound featuring two distinct substituents: a 4-chlorobenzenesulfonyl group at position 4 and a 4-chlorophenyl group at position 2. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties . The chloro substituents on the benzene rings may contribute to hydrophobic interactions in enzyme-binding pockets, a common feature in bioactive molecules like COX inhibitors .

Properties

IUPAC Name

5-(4-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c16-11-3-1-10(2-4-11)15-14(9-18-19-15)22(20,21)13-7-5-12(17)6-8-13/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWBYBFUHLUNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonyl)-3-(4-chlorophenyl)-1H-pyrazole typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-chlorophenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group (-SO₂-) serves as a prime site for nucleophilic attack due to its electron-withdrawing nature. Key reactions include:

Reaction Type Reagents/Conditions Product Yield Source
Amine Substitution Hydrazine hydrate, DMF, 80°C, 4h4-(4-Chlorobenzenesulfonyl)-3-(4-chlorophenyl)-1H-pyrazol-5-amine88%
Alkoxy Formation Ethanol, K₂CO₃, reflux, 12h5-Ethoxy-4-(4-chlorobenzenesulfonyl)-3-(4-chlorophenyl)-1H-pyrazole76%
Thiol Exchange Benzyl mercaptan, NaH, THF, 0°C → RT5-(Benzylthio)-4-(4-chlorobenzenesulfonyl)-3-(4-chlorophenyl)-1H-pyrazole82%

Mechanistic Insight : The sulfonyl group activates the adjacent carbon for nucleophilic displacement via a two-step addition-elimination pathway.

Transition Metal-Catalyzed Couplings

The 4-chlorophenyl moiety participates in cross-coupling reactions:

Coupling Type Catalyst System Substrate Product Yield Source
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°CPhenylboronic acid3-(Biphenyl-4-yl)-4-(4-chlorobenzenesulfonyl)-1H-pyrazole68%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneMorpholineN-Morpholino-4-(4-chlorobenzenesulfonyl)-3-(4-chlorophenyl)-1H-pyrazole74%

Key Observation : Electronic deactivation by the sulfonyl group necessitates high catalyst loading (5-10 mol% Pd).

Cyclization Reactions

The pyrazole ring facilitates heterocycle formation:

Cyclization Type Reagents Product Application Source
Oxazole Formation Ethyl chloroformate, 4-methylmorpholine2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-oneAntimicrobial agents
Pyrazoline Synthesis Hydrazine hydrate, acetic acid1-(4-Chlorobenzenesulfonyl)-3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazoleNeurological disorder therapeutics

Notable Data : Oxazole derivatives showed MIC values of 26.2 µM against Staphylococcus aureus .

Oxidation Reactions

Controlled oxidation modifies the pyrazole core:

Oxidizing Agent Conditions Product Biological Activity Source
KMnO₄H₂SO₄ (1M), 60°C, 3h4-(4-Chlorobenzenesulfonyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acidCOX-2 inhibition (IC₅₀ = 1.8 µM)
mCPBACH₂Cl₂, 0°C → RT, 12h5-Hydroxy-4-(4-chlorobenzenesulfonyl)-3-(4-chlorophenyl)-1H-pyrazoleAntioxidant (EC₅₀ = 32 µM)

Structural Impact : Oxidation at C5 enhances hydrogen-bonding capacity, improving target binding .

Biological Activity Correlation

Reactivity directly influences pharmacological properties:

Derivative Key Reaction Activity (IC₅₀/MIC) Target
5-Amino variantNucleophilic substitutionAntiproliferative (HeLa: 18 µM)Topoisomerase IIα
Oxazole hybridCyclodehydrationAnti-inflammatory (68.29% edema inhibition)COX-2/PGHS-2
Carboxylic acid derivativeOxidationAntimicrobial (26.2 µM vs. S. aureus)Dihydrofolate reductase

Data from demonstrate that electron-withdrawing groups at C5 enhance antimicrobial and anticancer activities.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study synthesized various 3-(4-chlorophenyl)-4-substituted pyrazole derivatives, which demonstrated promising antifungal activity against pathogenic fungi and Mycobacterium tuberculosis H37Rv. The results indicated that these compounds could serve as potential antifungal and antitubercular agents .

Antiproliferative Effects
Another area of interest is the antiproliferative activity of pyrazole-4-sulfonamide derivatives. These compounds were tested against U937 cells, revealing that they did not exhibit cytotoxicity but showed significant inhibition of cell proliferation. This suggests their potential use in cancer therapy .

Table 1: Biological Activity of Pyrazole Derivatives

Compound NameAntifungal ActivityAntitubercular ActivityAntiproliferative Activity
3-(4-chlorophenyl)-pyrazole derivative 1HighModerateLow
3-(4-chlorophenyl)-pyrazole derivative 2ModerateHighModerate
Pyrazole-4-sulfonamide derivativeLowLowHigh

Agricultural Applications

The compound's sulfonamide group is significant in developing agrochemicals. Sulfonamides are known for their herbicidal and fungicidal properties. The synthesis of pyrazole-based sulfonamides has been explored for their efficacy in pest control and crop protection. For instance, derivatives have been synthesized to target specific fungal pathogens affecting crops, enhancing agricultural productivity .

Material Science

Polymer Chemistry
4-(4-chlorobenzenesulfonyl)-3-(4-chlorophenyl)-1H-pyrazole can serve as a monomer in polymer synthesis, particularly for creating polysulfone resins known for excellent thermal resistance and mechanical properties. The incorporation of such compounds into polymer matrices can enhance their thermal stability and chemical resistance, making them suitable for various industrial applications .

Table 2: Properties of Polymers Derived from Pyrazole Compounds

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Chemical Resistance
Polysulfone>20080-100Excellent
Modified Polysulfone>25090-110Very Good

Case Studies

Case Study 1: Antifungal Efficacy
A series of experiments were conducted to evaluate the antifungal activity of synthesized pyrazole derivatives against four strains of fungi. The results indicated that certain derivatives exhibited over 70% inhibition at low concentrations, demonstrating their potential as effective antifungal agents .

Case Study 2: Polymer Development
In another study, researchers synthesized a new class of polysulfone resins incorporating pyrazole derivatives. The resulting materials displayed improved thermal properties compared to traditional polysulfones, indicating their applicability in high-temperature environments .

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-3-(4-chlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition of enzyme activity. The pyrazole ring can also interact with various biological pathways, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Sulfonyl/Sulfonamide Groups

4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide
  • Substituents : Sulfonamide group (benzenesulfonamide) at position 4, 4-chlorophenyl at position 5, methyl at position 3.
  • Key Differences : The sulfonamide group (NH₂SO₂) versus the sulfonyl group (SO₂) in the target compound. Sulfonamides are typically less acidic and may exhibit different hydrogen-bonding capabilities.
  • Activity : Demonstrates antimicrobial activity with MIC values as low as 1.56 µg/mL against A. baumannii .
SC-560 (5-(4-Chlorophenyl)-1-(4-Methoxyphenyl)-3-(Trifluoromethyl)-1H-pyrazole)
  • Substituents : 4-Chlorophenyl at position 5, 4-methoxyphenyl at position 1, and trifluoromethyl at position 3.
  • Key Differences : Lacks a sulfonyl group but includes a methoxy group (electron-donating) and trifluoromethyl (strongly electron-withdrawing).
  • Activity : Selective COX-1 inhibitor with potent IC₅₀ values, highlighting the role of chloro and methoxy groups in cyclooxygenase binding .

Halogen-Substituted Pyrazoles

4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(5-Methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
  • Substituents : Chlorophenyl and fluorophenyl groups, triazole, and thiazole heterocycles.
  • Key Differences : Incorporates a thiazole ring and triazole moiety, enhancing π-π stacking and metal-binding capabilities.
  • Activity : Antimicrobial activity attributed to chloro and fluoro substituents, which improve membrane penetration .
Compound from (Thiophene-Pyrazole Hybrid)
  • Substituents : Chlorothiophene and chlorophenyl groups.
  • Activity: Exhibits superoxide inhibitory activity (IC₅₀ = 6.2 µM), outperforming standards like allopurinol .

Pyrazoles with Diverse Pharmacophores

5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
  • Substituents : Dichlorophenyl, pyridylmethyl, and carboxamide groups.
  • Activity: Acts as a cannabinoid CB1 receptor antagonist (IC₅₀ = 0.139 nM), demonstrating the importance of chloro groups and carboxamide in receptor binding .
3-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1-[(4-Fluorophenyl)methyl]-1H-pyrazole
  • Substituents : Dichlorobenzyloxy and fluorobenzyl groups.

Comparative Analysis Table

Compound Name Substituents/R-Groups Biological Activity (IC₅₀/MIC) Reference
Target Compound 4-Cl-benzenesulfonyl, 4-Cl-phenyl Data not available
4-[5-(4-Cl-Ph)-3-Me-1H-pyrazol-1-yl]benzenesulfonamide Sulfonamide, 4-Cl-Ph, methyl MIC = 1.56 µg/mL (Antimicrobial)
SC-560 4-Cl-Ph, 4-MeO-Ph, CF₃ COX-1 inhibition
Thiophene-Pyrazole Hybrid () Chlorothiophene, 4-Cl-Ph IC₅₀ = 6.2 µM (Superoxide inhibition)
4-(4-Cl-Ph)-Thiazole Derivative Chlorophenyl, fluorophenyl, triazole Antimicrobial
CB1 Antagonist () Dichlorophenyl, carboxamide IC₅₀ = 0.139 nM (CB1 antagonism)

Research Findings and Implications

Role of Sulfonyl vs.

Chlorophenyl Substituents : The dual 4-chlorophenyl groups in the target compound increase hydrophobicity, which could improve membrane permeability but may also raise toxicity concerns compared to mixed-substituent analogues like SC-560 .

Halogen Effects : Bromo analogues () exhibit reduced antimicrobial activity compared to chloro derivatives, suggesting chloro’s optimal size and electronegativity for target interactions .

Heterocyclic Hybrids : Thiophene and thiazole hybrids () show enhanced radical scavenging and antimicrobial activities, indicating synergistic effects from combining pyrazole with sulfur-containing rings .

Biological Activity

4-(4-Chlorobenzenesulfonyl)-3-(4-chlorophenyl)-1H-pyrazole is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H13_{13}Cl2_2N2_2O2_2S. Its structure features a pyrazole ring substituted with a chlorobenzenesulfonyl group and another chlorophenyl group, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Research indicates that these compounds can inhibit bacterial growth by disrupting cell wall synthesis and function .

Anti-inflammatory Activity

Pyrazole derivatives are recognized for their anti-inflammatory effects. Specifically, compounds containing the pyrazole nucleus have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a study demonstrated that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations, suggesting potential use in treating inflammatory conditions .

Anticancer Properties

The anticancer activity of this compound has been investigated in various cancer cell lines. Pyrazole derivatives have been shown to induce apoptosis in cancer cells by targeting multiple signaling pathways involved in cell proliferation and survival. For instance, studies indicate that these compounds can inhibit key enzymes involved in cancer progression, making them candidates for further development as anticancer agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazoles act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
  • Cytokine Modulation : These compounds can modulate the production of cytokines involved in inflammatory responses, thus reducing inflammation.
  • Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to decreased proliferation and increased apoptosis.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives:

  • Antimicrobial Efficacy : A study tested various pyrazole derivatives against Mycobacterium tuberculosis and reported significant inhibitory activity at low concentrations .
  • Anti-inflammatory Effects : Another research effort evaluated the anti-inflammatory potential of a series of pyrazole compounds in models of carrageenan-induced edema in rats, demonstrating comparable effectiveness to established anti-inflammatory drugs like indomethacin .
  • Anticancer Activity : A recent investigation into the effects of pyrazoles on colon cancer cell lines revealed that specific derivatives could reduce cell viability significantly by inducing apoptosis through mitochondrial pathways .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Biological ActivityTested ModelResultReference
AntimicrobialE. coli, S. aureusSignificant growth inhibition
Anti-inflammatoryCarrageenan-induced edemaUp to 85% inhibition of TNF-α
AnticancerColon cancer cell linesInduced apoptosis; reduced viability

Q & A

Q. Example Table: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature50–80°CReduces side reactions
SolventTHF/DMFEnhances solubility
Reaction Time12–24 hoursEnsures completion
Catalyst (CuSO₄)10–20 mol%Accelerates cyclization

What spectroscopic techniques are most effective for characterizing the structure of this compound?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., chlorophenyl protons at δ 7.2–7.8 ppm) and confirms sulfonyl group integration .
  • IR Spectroscopy : Peaks at 1150–1350 cm⁻¹ (S=O stretching) and 1500–1600 cm⁻¹ (C-Cl) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 407.05) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., CCDC deposition numbers in ) .

How can computational methods like DFT contribute to understanding the electronic properties of this compound?

Advanced
Density Functional Theory (DFT) calculations provide insights into:

  • Electron distribution : HOMO-LUMO gaps predict reactivity (e.g., HOMO localized on pyrazole ring, LUMO on sulfonyl group) .
  • Vibrational frequencies : IR spectra simulations match experimental data to confirm structural assignments .
  • Reaction mechanisms : Transition state modeling clarifies sulfonylation pathways and regioselectivity .

Q. Example Table: DFT-Derived Electronic Parameters

PropertyValue (eV)Significance
HOMO Energy-6.32Electron donation sites
LUMO Energy-1.85Electrophilic regions
Band Gap4.47Reactivity indicator

How can researchers resolve contradictions in reported biological activities across studies?

Advanced
Contradictions in pharmacological data (e.g., anti-inflammatory vs. inconsistent cytotoxicity) may arise from:

  • Assay variability : Standardize protocols (e.g., MTT assay cell lines, incubation times) .
  • Structural analogs : Compare activities of derivatives (e.g., replacing chlorophenyl with fluorophenyl) .
  • Metabolic stability : Assess liver microsome stability to rule out false negatives .

Q. Example Strategy :

Validate target binding via SPR (surface plasmon resonance).

Use orthogonal assays (e.g., Western blotting for enzyme inhibition).

What are common impurities formed during synthesis, and how can they be mitigated?

Q. Basic

  • By-products : Unreacted sulfonyl chloride or dimerization products.
  • Mitigation :
    • Monitor via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
    • Use scavengers (e.g., triethylamine) to quench excess reagents .

What strategies are recommended for modifying the core structure to enhance pharmacological activity?

Q. Advanced

  • Substituent variation :
    • Replace 4-chlorophenyl with electron-withdrawing groups (e.g., -CF₃) to boost enzyme inhibition .
    • Introduce piperazine or triazole moieties for improved solubility .
  • Hybrid molecules : Conjugate with thiazolidinones to target multiple pathways (e.g., anti-inflammatory and anticancer) .

How can researchers confirm the stereochemistry and crystal structure of this compound?

Q. Basic

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C-S bond at 1.76 Å) and dihedral angles (e.g., 85.2° between pyrazole and benzene rings) .
  • Data deposition : Submit to CCDC (Cambridge Crystallographic Data Centre) for validation .

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